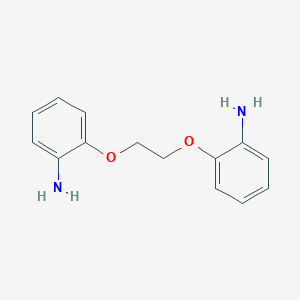

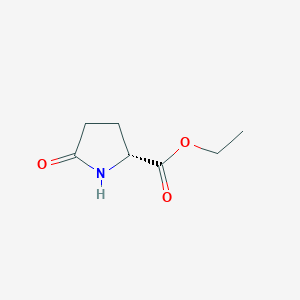

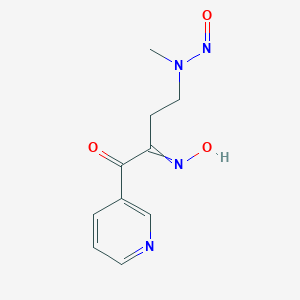

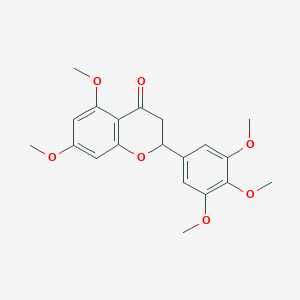

![molecular formula C22H35N3O8 B014921 Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate CAS No. 183673-68-9](/img/structure/B14921.png)

Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of triazoles, including Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate, can involve a variety of methods, such as the Huisgen 1,3-dipolar cycloaddition, which has been popularized in recent years through the development of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These methods are known for their efficiency and the ability to produce triazoles under relatively mild conditions. Advances in eco-friendly procedures for the synthesis of 1,2,3-triazoles highlight the importance of developing sustainable and green chemistry approaches in the synthesis of these compounds (de Souza et al., 2019).

Molecular Structure Analysis

Triazoles, including Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate, exhibit a unique molecular structure characterized by a five-membered ring containing three nitrogen atoms. This structure imparts significant stability to the molecule, making it resistant to oxidation, reduction, and hydrolysis under acidic and basic conditions. The molecular structure of triazoles is fundamental to their diverse biological activities and applications in various fields.

Chemical Reactions and Properties

Triazoles can participate in a wide range of chemical reactions, thanks to their versatile chemical structure. They are known to undergo reactions such as N-alkylation, oxidation, and further cycloadditions, which can modify their structure and enhance their biological activities. The chemical properties of triazoles, including their stability and reactivity, make them valuable scaffolds in the design of new drugs and materials.

Physical Properties Analysis

The physical properties of triazoles, including solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are critical in determining the compound's applicability in various pharmaceutical and industrial applications. For instance, the solubility of triazoles in different solvents can affect their utility in drug formulation and synthesis processes.

Chemical Properties Analysis

The chemical properties of triazoles, such as acidity, basicity, and reactivity towards various reagents, play a crucial role in their application in synthetic chemistry and drug design. Their ability to act as ligands in coordination chemistry and their participation in hydrogen bonding are also important aspects of their chemical behavior.

References

properties

IUPAC Name |

tritert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35N3O8/c1-19(2,3)31-16(28)23-12-10-22(11-13-23)14(26)24(17(29)32-20(4,5)6)15(27)25(22)18(30)33-21(7,8)9/h10-13H2,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVANXWWDBFXDBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394705 |

Source

|

| Record name | AC1MTQJD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate | |

CAS RN |

183673-68-9 |

Source

|

| Record name | AC1MTQJD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

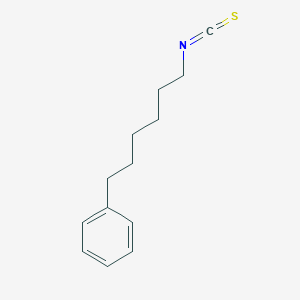

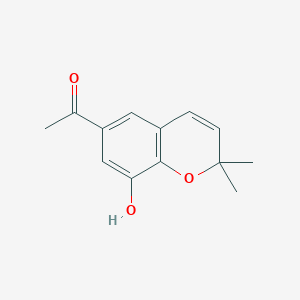

![3-Methyl-3h-imidazo[4,5-f]quinoline](/img/structure/B14863.png)